
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol is an organic compound with the molecular formula C15H12Br2O2. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 2 and 7 positions, as well as a hydroxyethyl group at the 9 position. It is often used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol typically involves the bromination of fluorene derivatives. One common method involves the reaction of fluorene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions. The resulting dibromo derivative is then subjected to further reactions to introduce the hydroxyethyl group at the 9 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,7-Dibromo-9-(2-oxoethyl)fluoren-9-one.
Reduction: Formation of 2,7-Dihydro-9-(2-hydroxyethyl)fluoren-9-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9-fluorenone: A similar compound with a carbonyl group instead of a hydroxyethyl group.
2,7-Dibromo-9,9-dimethylfluorene: A derivative with methyl groups at the 9 position.
2,7-Dibromo-9-phenylfluorene: A derivative with a phenyl group at the 9 position.
Uniqueness
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol is unique due to the presence of both bromine atoms and a hydroxyethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C15H12Br2O2 |
|---|---|
分子量 |
384.06 g/mol |
IUPAC名 |
2,7-dibromo-9-(2-hydroxyethyl)fluoren-9-ol |
InChI |
InChI=1S/C15H12Br2O2/c16-9-1-3-11-12-4-2-10(17)8-14(12)15(19,5-6-18)13(11)7-9/h1-4,7-8,18-19H,5-6H2 |
InChIキー |
OIHXTLFSBSQLSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
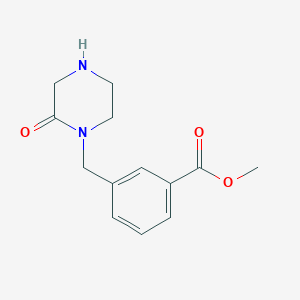
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)

![2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13874628.png)
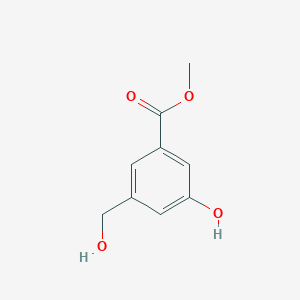
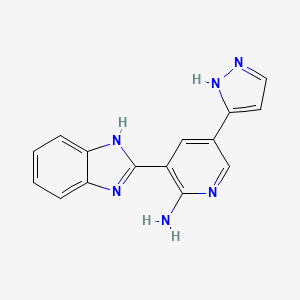
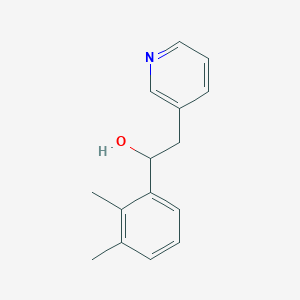
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)

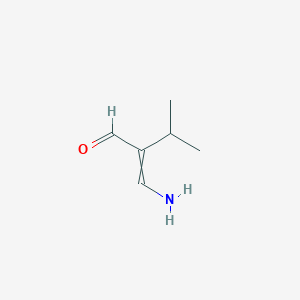

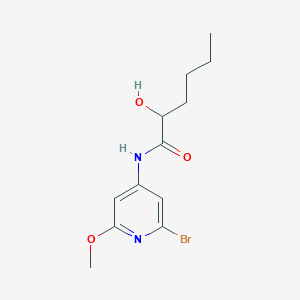
![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
